molecular formula C5H9F3O B1357601 1,1,1-Trifluoro-2-methylbutan-2-ol CAS No. 507-54-0

1,1,1-Trifluoro-2-methylbutan-2-ol

Cat. No.: B1357601
CAS No.: 507-54-0
M. Wt: 142.12 g/mol
InChI Key: YRFSGDURTMDVSJ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-methylbutan-2-ol: is an organic compound with the molecular formula C5H9F3O It is a fluorinated alcohol, characterized by the presence of three fluorine atoms attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-methylbutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-methylpropene with water in the presence of an acid catalyst. The reaction proceeds as follows:

CF3C(CH3)=CH2+H2OCF3C(CH3)(OH)CH3\text{CF}_3\text{C(CH}_3\text{)=CH}_2 + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{C(CH}_3\text{)(OH)CH}_3 CF3​C(CH3​)=CH2​+H2​O→CF3​C(CH3​)(OH)CH3​

The reaction is typically carried out under acidic conditions to facilitate the addition of water to the double bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-2-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of 1,1,1-trifluoro-2-methylbutan-2-one or 1,1,1-trifluoro-2-methylbutanoic acid.

    Reduction: Formation of 1,1,1-trifluoro-2-methylbutane.

    Substitution: Formation of 1,1,1-trifluoro-2-methylbutyl halides or amines.

Scientific Research Applications

1,1,1-Trifluoro-2-methylbutan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions due to its unique fluorinated structure.

    Medicine: Investigated for potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2-methylbutan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds with biological molecules, potentially affecting enzyme activity and protein function. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2-methylpropan-2-ol
  • 1,1,1-Trifluoro-3-methylbutan-2-ol
  • 1,1,1-Trifluoro-2-phenylbutan-2-ol

Comparison: 1,1,1-Trifluoro-2-methylbutan-2-ol is unique due to its specific molecular structure, which includes a trifluoromethyl group and a tertiary alcohol. This structure imparts distinct chemical properties, such as increased hydrophobicity and resistance to metabolic degradation, compared to similar compounds. The presence of the trifluoromethyl group also enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1,1,1-trifluoro-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O/c1-3-4(2,9)5(6,7)8/h9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFSGDURTMDVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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